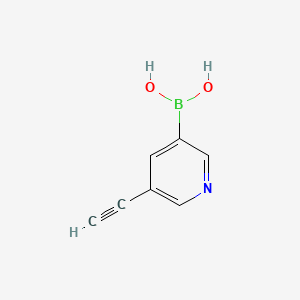

5-ethynylpyridin-3-ylboronic acid

Description

Properties

IUPAC Name |

(5-ethynylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BNO2/c1-2-6-3-7(8(10)11)5-9-4-6/h1,3-5,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKQLPIXFNRXRDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1)C#C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80745109 | |

| Record name | (5-Ethynylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206681-16-4 | |

| Record name | (5-Ethynylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 5-ethynylpyridin-3-ylboronic acid

An In-depth Technical Guide to the Synthesis and Characterization of 5-Ethynylpyridin-3-ylboronic Acid

This guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound, a valuable heterocyclic building block in medicinal chemistry and materials science. The inherent challenges associated with the stability and purification of pyridinylboronic acids are addressed with field-proven insights and protocols designed for robust self-validation.

Synthetic Strategy & Rationale

The molecular architecture of this compound necessitates a synthetic approach that can selectively introduce two distinct functional groups—an ethynyl and a boronic acid—onto a pyridine core at the 3- and 5-positions. A robust and logical strategy begins with a symmetrically substituted precursor, 3,5-dibromopyridine, and proceeds through sequential, regioselective functionalization.

Causality of the Chosen Pathway:

-

Starting Material: 3,5-dibromopyridine is a commercially available and cost-effective starting point. The two identical bromine atoms provide an opportunity for sequential, differentiated cross-coupling reactions.

-

Introduction of the Ethynyl Group: The Sonogashira cross-coupling reaction is the premier method for forming C(sp²)–C(sp) bonds.[1][2] To avoid complications with the free alkyne C-H bond under subsequent reaction conditions (specifically, lithiation), the ethynyl group is introduced in a protected form using trimethylsilylacetylene (TMSA). This palladium- and copper-catalyzed reaction is highly efficient and tolerant of the remaining bromo-substituent.[3]

-

Deprotection: The removal of the trimethylsilyl (TMS) protecting group is a straightforward process, typically achieved under mild basic conditions (e.g., K₂CO₃ in methanol) or with a fluoride source, yielding the terminal alkyne. This step unmasks the reactive C-H bond of the ethynyl group.

-

Introduction of the Boronic Acid Group: With one functional group installed, the remaining C-Br bond at the 3-position serves as a handle for borylation. A halogen-metal exchange using an organolithium reagent (like n-butyllithium) at cryogenic temperatures (-78 °C) is a classic and effective method for generating a nucleophilic pyridyl anion.[4][5] This intermediate is then trapped with an electrophilic boron source, such as triisopropyl borate, to form a boronate ester. The low temperature is critical to prevent side reactions and decomposition of the highly reactive lithiated pyridine intermediate.

-

Hydrolysis: The final step is a simple acidic workup, which hydrolyzes the boronate ester to the target this compound.

This sequential approach ensures high regioselectivity and leverages well-established, high-yielding transformations in organic synthesis.

Detailed Experimental Protocol

This protocol is a self-validating system. Successful synthesis of each intermediate is crucial for the subsequent step. In-process checks via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended.

Step 1: Synthesis of 3-Bromo-5-((trimethylsilyl)ethynyl)pyridine

-

Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 3,5-dibromopyridine (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.03 eq), and copper(I) iodide (0.06 eq).

-

Solvent & Reagents: Add anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N) (2.5 eq).

-

Addition: Add trimethylsilylacetylene (1.2 eq) dropwise to the stirred suspension at room temperature.

-

Reaction: Heat the mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, filter the mixture through a pad of Celite to remove the catalyst. Rinse the pad with ethyl acetate.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NH₄Cl and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the title compound.

Step 2: Synthesis of 3-Bromo-5-ethynylpyridine

-

Setup: Dissolve the product from Step 1 (1.0 eq) in methanol (MeOH).

-

Reagent: Add potassium carbonate (K₂CO₃) (2.0 eq) to the solution.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the complete consumption of the starting material by TLC.

-

Workup: Remove the methanol under reduced pressure. Add water and extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The resulting crude product is often pure enough for the next step, but can be further purified by column chromatography if necessary.

Step 3 & 4: Synthesis of this compound

-

Setup: Dissolve 3-bromo-5-ethynylpyridine (1.0 eq) in anhydrous THF in a flame-dried, multi-neck flask under an inert atmosphere.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise over 20 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting dark solution at -78 °C for 1 hour.

-

Borylation: Add triisopropyl borate (B(O-iPr)₃) (1.5 eq) dropwise, again maintaining the temperature below -70 °C.

-

Warming & Hydrolysis: After stirring for an additional hour at -78 °C, allow the reaction to warm slowly to room temperature overnight. Quench the reaction by the slow addition of 1 M aqueous HCl.

-

Workup: Stir the biphasic mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester. Separate the layers.

-

Isolation: The product may precipitate from the aqueous layer. If so, collect it by filtration. If it remains in solution, adjust the pH of the aqueous layer to ~4-5, which often induces precipitation. Alternatively, extract the aqueous layer with a suitable organic solvent like butanol.

Purification & Handling Considerations

Pyridinylboronic acids are notoriously challenging to handle due to their propensity for protodeboronation, especially under acidic or basic conditions or during chromatography on standard silica gel.[6][7]

-

Primary Purification: The most effective method for purifying the final product is often precipitation or recrystallization. After the acidic workup and hydrolysis, carefully adjusting the pH of the aqueous solution can often cause the zwitterionic boronic acid to precipitate out in high purity.[8]

-

Chromatography: If chromatography is unavoidable, standard silica gel should be avoided. It can lead to significant product loss.[9][10] Neutral alumina or silica gel pre-treated with boric acid are preferable alternatives that mitigate on-column degradation.[10][11]

-

Stability and Storage: Arylboronic acids can dehydrate upon standing to form cyclic boroxine anhydrides. While this process is often reversible, it complicates characterization. For long-term stability, it is highly recommended to store the compound as a solid in a desiccator at low temperature (2-8 °C).[12]

-

Derivatization for Stability: For applications requiring high stability, converting the boronic acid to a more robust derivative is a prudent strategy. N-methyliminodiacetic acid (MIDA) boronates are exceptionally air-stable, crystalline solids that can be easily purified and handled.[13][14] They serve as "slow-release" sources of the boronic acid under cross-coupling conditions.

Comprehensive Characterization

Unambiguous characterization is essential to confirm the identity and purity of the synthesized this compound.

| Technique | Expected Observations |

| ¹H NMR | - Acetylenic proton (C≡C-H ): Singlet, ~3.2-3.8 ppm. - Pyridine protons: Three distinct signals in the aromatic region (~7.8-8.8 ppm) with characteristic pyridine coupling patterns. - Boronic acid protons (B(OH |

| )₂): Broad singlet, variable chemical shift, often exchanges with D₂O. | |

| ¹³C NMR | - Two alkyne carbons (~80-90 ppm). - Five distinct pyridine carbon signals. The carbon attached to boron (C-B) may be broad or difficult to observe.[15] |

| ¹¹B NMR | A single, relatively broad signal between +25 and +30 ppm (relative to BF₃·OEt₂) is characteristic of a trigonal planar arylboronic acid.[16] This analysis is crucial for confirming the presence of the boronic acid moiety. |

| HRMS (ESI+) | Calculation for C₇H₇BNO₂ [M+H]⁺: 148.0564. Found: 148.05xx. A high-resolution mass measurement confirms the elemental composition. |

| Melting Point | Expected to be high, likely >300 °C, and should be sharp for a pure compound.[17] |

Safety Information

-

Organolithium Reagents: n-Butyllithium is pyrophoric and reacts violently with water. It must be handled under a strict inert atmosphere by trained personnel.

-

Reagents: Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals in a well-ventilated fume hood.

-

Solvents: THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvent.

References

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Vertex AI Search.

- Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived

- Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands.

- Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic...

- Synthesis of 5-ethynyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine via Sonogashira reaction.

- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.

- Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. American Chemical Society.

- Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. None.

- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling

- Process for purification of boronic acid and its derivatives.

- 2-Ethynyl pyridine. NIST WebBook.

- (5-Ethynylpyridin-3-yl)boronic acid. ChemScene.

- How to purify boronic acids/boronate esters?.

- A Facile Chromatographic Method for Purification of Pinacol Boronic Esters.

- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.

- Sonogashira coupling. Wikipedia.

- Sonogashira Coupling Reaction with Diminished Homocoupling. NTU scholars.

- 4-Pyridinylboronic acid 90 1692-15-5. Sigma-Aldrich.

- Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Inform

- Supplementary Information Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment.. The Royal Society of Chemistry.

- Recent Progress in the Synthesis of Pyridinylboronic Acids and Esters. ChemInform.

- 3-Pyridinylboronic acid = 95.0 1692-25-7. Sigma-Aldrich.

- Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines..

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. chemscene.com [chemscene.com]

- 13. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. rsc.org [rsc.org]

- 16. rsc.org [rsc.org]

- 17. 4-Pyridinylboronic acid 90 1692-15-5 [sigmaaldrich.com]

5-ethynylpyridin-3-ylboronic acid chemical properties and structure

An In-Depth Technical Guide to 5-Ethynylpyridin-3-ylboronic Acid: Properties, Synthesis, and Applications in Modern Drug Discovery

Abstract

This compound has emerged as a pivotal building block in medicinal chemistry and materials science. Its unique trifunctional structure, featuring a pyridine ring, a boronic acid moiety, and an ethynyl group, offers a versatile scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and key applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions. Authored for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective use in the laboratory.

Core Chemical Properties and Structure

This compound (CAS No. 1206681-16-4) is a stable, yet reactive, organoboron compound.[1][2][3] The presence of the boronic acid group, a versatile functional group in organic synthesis, is central to its utility.[4] Boronic acids are known for their stability, low toxicity, and versatile reactivity, making them indispensable tools in modern organic synthesis.[4]

Physicochemical Data

The fundamental properties of this compound are summarized below. This data is critical for experimental design, including stoichiometry calculations and solvent selection.

| Property | Value | Source |

| CAS Number | 1206681-16-4 | [1][2][3] |

| Molecular Formula | C₇H₆BNO₂ | [1][2] |

| Molecular Weight | 146.94 g/mol | [1][2] |

| Appearance | Solid (Typical) | [5] |

| SMILES | C#CC1=CC(=CN=C1)B(O)O | [1][2] |

| Topological Polar Surface Area (TPSA) | 53.35 Ų | [1] |

| logP | -1.2573 | [1] |

Molecular Structure

The structure combines the aromaticity and coordinating ability of a pyridine ring with the reactivity of both a terminal alkyne and a boronic acid. The nitrogen atom in the pyridine ring influences the electronic properties of the molecule, potentially acting as a hydrogen bond acceptor or a coordination site for metal catalysts. The ethynyl group provides a reactive handle for further transformations, such as click chemistry or Sonogashira coupling, while the boronic acid is primed for Suzuki-Miyaura cross-coupling reactions.

Caption: Chemical structure of this compound.

Synthesis and Handling

The synthesis of pyridinylboronic acids can be achieved through several established methodologies.[6] A common and effective approach involves the palladium-catalyzed cross-coupling of a halopyridine with a diboron reagent. This method offers good functional group tolerance and yields.

Recommended Synthetic Workflow

The synthesis typically starts from a readily available precursor like 3-bromo-5-ethynylpyridine. This precursor undergoes a Miyaura borylation reaction. The causality behind this choice is the high efficiency and selectivity of palladium catalysts in forming C-B bonds at specific sites on an aromatic ring, guided by the position of the halogen.

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative example and should be adapted and optimized based on laboratory conditions.

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 3-bromo-5-ethynylpyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (KOAc, 3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

-

Solvent Addition: Add anhydrous 1,4-dioxane via cannula. The choice of an anhydrous solvent is critical to prevent premature hydrolysis of the diboron reagent and deactivation of the catalyst.

-

Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).

-

Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. The aqueous washes remove the inorganic base (KOAc) and other water-soluble byproducts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the pinacol ester intermediate.

-

Deprotection (Hydrolysis): To obtain the free boronic acid, the pinacol ester can be hydrolyzed using an acid or base, or by transesterification with a phase-transfer catalyst and a boronic acid scavenger.

-

Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H, ¹³C, ¹¹B) and mass spectrometry.[7]

Stability, Storage, and Handling

Boronic acids can undergo dehydration to form boroxines (cyclic anhydrides) or degradation via protodeborylation.[8]

-

Storage: this compound should be stored sealed in a dry environment, preferably under an inert atmosphere at 2-8°C.[1][2] This minimizes exposure to moisture and heat, which can accelerate degradation.

-

Handling: Handle in a well-ventilated area, preferably a fume hood. Avoid creating dust. Due to potential instability, it is sometimes advantageous to generate the boronic acid in situ from a more stable precursor, such as its corresponding pinacol or MIDA boronate ester.[8]

Reactivity and Applications in Drug Development

The primary application of this compound is as a building block in Suzuki-Miyaura cross-coupling reactions.[4][9] This reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly between sp²-hybridized carbon atoms, and is widely used in the synthesis of pharmaceuticals.[10]

The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (like this compound) with an organohalide or triflate.[9] The reaction is valued for its mild conditions and tolerance of a wide variety of functional groups, which is a significant advantage in the multi-step synthesis of complex drug molecules.[9][10]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling this compound with an aryl bromide.

-

Reactant Preparation: In a suitable flask, combine the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq). The use of excess boronic acid helps to drive the reaction to completion.

-

Solvent System: Add a solvent mixture, typically a combination of an organic solvent (like Dioxane, Toluene, or DME) and water. The aqueous phase is essential for activating the boronic acid in the transmetalation step.

-

Execution: Degas the mixture thoroughly (e.g., by bubbling argon through it for 15-20 minutes) and heat to reflux (80-100 °C) with stirring.

-

Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water to remove the base and inorganic salts.

-

Purification: Dry the organic phase, concentrate, and purify the product by column chromatography or recrystallization to obtain the desired biaryl compound.

Conclusion

This compound is a high-value synthetic intermediate whose strategic importance is rooted in its structural multifunctionality. Its capacity to readily participate in robust and high-yielding Suzuki-Miyaura cross-coupling reactions makes it an essential tool for medicinal chemists aiming to construct complex, pyridine-containing bioactive molecules. Proper understanding of its synthesis, handling, and reactivity is paramount to leveraging its full potential in the rapid assembly of compound libraries for drug discovery and the efficient synthesis of targeted therapeutic agents.

References

-

This compound | 1206681-16-4. CASNU.COM. [Link]

-

Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses. [Link]

-

This compound[1206681-16-4]. CASNU. [Link]

-

Silva, M. P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

-

Liu, Y., et al. (2013). Recent Progress in the Synthesis of Pyridinylboronic Acids and Esters. ARKIVOC, 2013(1), 135-153. [Link]

-

Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. MDPI. [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]

-

Carrow, B. P., & Hartwig, J. F. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Nature Communications, 8, 15634. [Link]

-

Chem Help ASAP (2020). Suzuki cross-coupling reaction. YouTube. [Link]

-

Senczyna, K., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2336-2345. [Link]

-

Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. [Link]

-

Rychnovsky Lab (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

-

This compound. Zhengzhou Alfa Chemical Co., Ltd. [Link]

-

Legeron, F. P., et al. (2021). Development and Validation of a New Storage Procedure to Extend the In-Use Stability of Azacitidine in Pharmaceutical Formulations. Pharmaceutics, 13(9), 1500. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 1206681-16-4|(5-Ethynylpyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]

- 3. 1206681-16-4 this compound [casnu.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (5-Acetylpyridin-3-yl)boronic acid | 1033745-21-9 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 5-Ethynylpyridin-3-ylboronic Acid: A Technical Guide

Introduction

5-Ethynylpyridin-3-ylboronic acid is a heterocyclic aromatic boronic acid of significant interest to researchers in medicinal chemistry and materials science. Its rigid pyridine core, coupled with the reactive handles of a boronic acid and an ethynyl group, makes it a versatile building block for creating complex molecular architectures. As with any synthetic building block, unambiguous structural verification and purity assessment are paramount. This guide provides an in-depth technical overview of the expected spectroscopic signature of this compound using Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS), offering field-proven insights into experimental design and data interpretation.

The inherent chemical nature of boronic acids presents unique challenges in spectroscopic analysis. Notably, their propensity to form cyclic trimers, known as boroxines, through dehydration can lead to broadened signals in NMR spectra and the appearance of unexpected ions in mass spectra.[1] The protocols and interpretive guidance provided herein are designed to address these challenges, ensuring trustworthy and reproducible characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the integrity of the pyridine ring, the presence of the ethynyl moiety, and the boronic acid group.

Predicted ¹H and ¹³C NMR Spectral Data

While direct experimental spectra for this specific molecule are not widely published, we can predict the chemical shifts with a high degree of confidence by analyzing the substituent effects on the pyridine ring. The electron-withdrawing nature of the nitrogen atom, the boronic acid group, and the anisotropic effect of the ethynyl group all influence the electronic environment of the molecule's protons and carbons.[2][3]

The predicted chemical shifts are based on data from analogous compounds such as 3-ethynylpyridine and pyridine-3-boronic acid.[4][5][6]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale for Prediction |

| H2 | ~8.8 - 9.0 | - | Deshielded proton adjacent to the ring nitrogen and meta to two electron-withdrawing groups. |

| H4 | ~8.2 - 8.4 | - | Deshielded proton ortho to the boronic acid group and meta to the ethynyl group. |

| H6 | ~8.6 - 8.8 | - | Deshielded proton ortho to the ethynyl group and meta to the boronic acid group. |

| Ethynyl-H | ~3.3 - 3.5 | - | Typical range for a terminal alkyne proton.[4][7][8][9] |

| B(OH)₂ | ~5.0 - 8.0 (broad) | - | Highly variable, solvent-dependent, and often exchanges with residual water. Signal may be broad or absent. |

| C2 | - | ~150 - 154 | Carbon adjacent to nitrogen, deshielded. |

| C3 | - | ~130 - 135 (broad) | Carbon attached to boron; signal may be broadened due to quadrupolar relaxation of the boron nucleus. |

| C4 | - | ~140 - 144 | Deshielded aromatic carbon. |

| C5 | - | ~120 - 124 | Carbon attached to the ethynyl group. |

| C6 | - | ~152 - 156 | Carbon adjacent to nitrogen, deshielded. |

| Ethynyl-C1 | - | ~82 - 85 | Quaternary alkyne carbon attached to the pyridine ring. |

| Ethynyl-C2 | - | ~78 - 81 | Terminal alkyne carbon. |

Note: Predicted shifts are relative to TMS and can vary based on solvent, concentration, and temperature.

Experimental Protocol for NMR Spectroscopy

The primary challenge in acquiring high-quality NMR spectra of arylboronic acids is mitigating the formation of boroxine trimers, which leads to peak broadening. The following protocol is designed to favor the monomeric boronic acid form.

1.2.1. Sample Preparation

-

Solvent Selection: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often the preferred solvent as it is a hydrogen bond acceptor and can help to break up the boroxine trimers. Deuterated methanol (CD₃OD) is also effective, but will result in the exchange of the B(OH)₂ protons, rendering them unobservable. Deuterated chloroform (CDCl₃) is generally not recommended due to the lower solubility of boronic acids and their increased tendency to form boroxines in non-polar aprotic solvents.[1]

-

Concentration: Use a relatively low concentration (5-10 mg in 0.6 mL of solvent) to minimize intermolecular interactions that favor oligomerization.[1]

-

Procedure:

-

Weigh 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of DMSO-d₆.

-

Cap the tube and sonicate for 1-2 minutes to ensure complete dissolution.

-

If any particulate matter remains, filter the solution through a small plug of glass wool into a fresh NMR tube.

-

1.2.2. Spectrometer Setup and Acquisition

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

-

¹H NMR Acquisition:

-

Temperature: Acquire the spectrum at room temperature (298 K).

-

Pulse Program: Use a standard single-pulse experiment.

-

Spectral Width: Set a spectral width from -1 to 10 ppm.

-

Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30) should be used.

-

Number of Scans: A significantly higher number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): A longer delay of 2-5 seconds is recommended to ensure full relaxation of quaternary carbons.

-

Visualization of NMR Workflow

Caption: A standard workflow for NMR analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for verifying the molecular weight and assessing the purity of this compound. The choice of chromatographic conditions and mass spectrometry parameters is crucial for achieving reliable and sensitive detection.

Key Considerations for LC-MS of Boronic Acids

-

Ionization: Electrospray ionization (ESI) is the most common technique for analyzing boronic acids. Analysis can often be performed in both positive and negative ion modes, which can provide complementary information.[1][10][11]

-

Adduct Formation: In positive mode ESI, boronic acids can form adducts with cations present in the mobile phase, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺), in addition to the protonated molecule ([M+H]⁺).[12][13][14] Solvent adducts, for example with acetonitrile ([M+ACN+H]⁺), are also common.

-

In-source Reactions: Boronic acids can undergo dehydration in the ESI source to form boroxines or react with diols if present. These in-source reactions can complicate spectral interpretation. A well-developed LC method that separates the analyte from potential contaminants is therefore essential.[15]

Recommended LC-MS Protocol

This protocol is designed to provide good chromatographic separation and sensitive detection for this compound.

2.2.1. Liquid Chromatography

-

Column: A reversed-phase C18 column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) is a suitable choice for separating this polar compound from potential non-polar impurities.[15]

-

Mobile Phase A: 0.1% Formic acid in water. The acidic modifier aids in protonation for positive mode ESI and can improve peak shape.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A gradient elution is recommended to ensure good separation and efficient elution.

-

0-1 min: 5% B

-

1-5 min: Linear gradient to 95% B

-

5-6 min: Hold at 95% B

-

6-6.1 min: Return to 5% B

-

6.1-8 min: Re-equilibration at 5% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 1-5 µL

2.2.2. Mass Spectrometry

-

Ion Source: Electrospray Ionization (ESI)

-

Polarity: Acquire data in both positive and negative modes.

-

Scan Range: m/z 50-500

-

Positive Mode Key Parameters:

-

Capillary Voltage: ~3.5 kV

-

Cone Voltage: ~30 V

-

Source Temperature: ~150 °C

-

Desolvation Temperature: ~350 °C

-

-

Negative Mode Key Parameters:

-

Capillary Voltage: ~-2.5 kV

-

Cone Voltage: ~-40 V

-

Source Temperature: ~150 °C

-

Desolvation Temperature: ~350 °C

-

Predicted Mass Spectral Data

The molecular weight of this compound (C₇H₆BNO₂) is 146.94 g/mol . The following table summarizes the expected ions.

Table 2: Predicted m/z Values for this compound in ESI-MS

| Ion Species | Formula | Predicted m/z (Monoisotopic) | Ionization Mode |

| [M+H]⁺ | [C₇H₇BNO₂]⁺ | 148.0564 | Positive |

| [M+Na]⁺ | [C₇H₆BNO₂Na]⁺ | 170.0383 | Positive |

| [M+K]⁺ | [C₇H₆BNO₂K]⁺ | 185.9943 | Positive |

| [M+ACN+H]⁺ | [C₉H₁₀BN₂O₂]⁺ | 189.0830 | Positive |

| [M-H]⁻ | [C₇H₅BNO₂]⁻ | 146.0422 | Negative |

| [M+HCOO]⁻ | [C₈H₇BNO₄]⁻ | 192.0477 | Negative |

Visualization of LC-MS Workflow

Caption: A typical workflow for LC-MS analysis.

Conclusion

The structural verification of this compound requires a meticulous and well-informed approach to spectroscopic analysis. By anticipating the chemical shifts in ¹H and ¹³C NMR and understanding the ionization behavior and potential adduct formation in LC-MS, researchers can confidently characterize this valuable synthetic intermediate. The protocols outlined in this guide are designed to be robust and reliable, providing a solid foundation for quality control and downstream applications. Adherence to these methodologies will ensure the generation of high-quality, trustworthy data, which is the bedrock of scientific integrity in drug development and materials science.

References

- Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. [https://www.google.com/books/edition/The_Design_Synthesis_and_Evaluation_of/k5r5N5PzX8UC?hl=en&gbpv=1&dq=1H+NMR+(CDCl3)+%CE%B4+3.22+(s,+1H,+CH),+7.26+(m,+1H,+aromatic+H),+7.77+(d+t&pg=PA103&printsec=frontcover](

- Gomaa, A. M., & El-Sayed, W. M. (2016). Pyridine/quinoline derivatives bearing a imidazole/benzimidazole moiety: A LC-MS approach of structure determination. REV.CHIM.(Bucharest), 67(8), 1517.

- Abraham, R. J., & Reid, M. (2001). Proton chemical shifts in NMR. Part 16. Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group. Journal of The Chemical Society-perkin Transactions 1.

-

Abraham, R. J., & Reid, M. (2001). Proton chemical shifts in NMR. Part 16. 1 Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group. RSC Publishing. [Link]

-

Wang, L., Dai, C., Burroughs, S. K., Wang, S. L., & Wang, B. (2013). Arylboronic acid chemistry under electrospray conditions. Chemistry (Weinheim an der Bergstrasse, Germany), 19(23), 7587–7594. [Link]

-

Sørensen, M. A., Løvli, M. B., Åsberg, D., & Østerhus, S. W. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and bioanalytical chemistry, 412(14), 3467–3477. [Link]

- Abraham, R. J., & Reid, M. (n.d.). Proton Chemical Shifts in NMR. Part 16 1, Proton chemical shifts in acetylenes and the anisotropic and steric effects of the ace. Modgraph.

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

-

Rao, G. S., Kumar, B. R., & Kumar, P. P. (2020). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 11(11), 415–431. [Link]

-

Abraham, R. J., & Reid, M. (2001). Proton chemical shifts in NMR. Part 16.1 Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group. ResearchGate. [Link]

-

Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3386. [Link]

-

Lu, W., Su, X., Klein, M. S., Lewis, I. A., Fiehn, O., & Rabinowitz, J. D. (2017). Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. In Metabolomics (pp. 19–30). [Link]

-

Williams, C. M., Stein, B. K., Brenton, G., & Bristow, T. (2010). Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. [Link]

-

Belluti, F., Rampa, A., Bisi, A., Gobbi, S., Valenti, P., & Recanatini, M. (2007). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Journal of medicinal chemistry, 50(19), 4527–4539. [Link]

-

Vattikuti, S. (2015). How do I get boronic acid ionization on LCMS? ResearchGate. [Link]

-

LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

Supplementary Information Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment. (n.d.). The Royal Society of Chemistry. [Link]

-

Chromatography Forum. (2012). analysis of boric acid by LC-MS. Retrieved from [Link]

-

Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. (n.d.). [Link]

-

1 H NMR spectrum for compound 3 in pyridine-d 5. (n.d.). ResearchGate. [Link]

-

CONTENTS 1. 13C NMR spectroscopy • Chemical shift. (n.d.). [Link]

-

Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2020). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. [Link]

-

11 B NMR Chemical Shifts. (n.d.). SDSU Chemistry. [Link]

-

Waters. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]

-

Adduits ESI MS. (n.d.). Scribd. [Link]

-

13C NMR Chemical Shift. (n.d.). Oregon State University. [Link]

-

LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]

-

Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13 C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469–477. [Link]

-

13-C NMR Chemical Shift Table.pdf. (n.d.). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. sci-hub.se [sci-hub.se]

- 4. rsc.org [rsc.org]

- 5. 3-Pyridylboronic acid(1692-25-7) 1H NMR [m.chemicalbook.com]

- 6. 3-Ethynylpyridine(2510-23-8) 1H NMR spectrum [chemicalbook.com]

- 7. Proton chemical shifts in NMR. Part 16.1 Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. modgraph.co.uk [modgraph.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

- 11. researchgate.net [researchgate.net]

- 12. support.waters.com [support.waters.com]

- 13. scribd.com [scribd.com]

- 14. acdlabs.com [acdlabs.com]

- 15. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

commercial suppliers of 5-ethynylpyridin-3-ylboronic acid

An In-depth Technical Guide to 5-Ethynylpyridin-3-ylboronic Acid for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical overview of this compound. We will delve into its chemical properties, commercial availability, critical applications in synthesis, and essential quality control considerations, moving beyond a simple datasheet to offer field-proven insights and validated protocols.

Introduction: A Multifunctional Building Block in Modern Medicinal Chemistry

This compound (CAS No. 1206681-16-4) is a heterocyclic building block of significant interest in contemporary drug discovery.[1] Its structure is distinguished by the convergence of three key functional groups: a pyridine ring, a boronic acid moiety, and a terminal alkyne. This unique combination makes it a highly versatile reagent for constructing complex molecular architectures.

-

Pyridine Core: A common scaffold in pharmaceuticals that can modulate physicochemical properties and engage in critical hydrogen bonding interactions with biological targets.

-

Boronic Acid Group: The workhorse for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most robust methods for forming carbon-carbon bonds.[2][3][4]

-

Ethynyl (Alkyne) Group: A gateway to a host of transformations, most notably "click chemistry" via copper-catalyzed or strain-promoted azide-alkyne cycloadditions (CuAAC/SPAAC), enabling the straightforward conjugation of molecules.[1]

The strategic importance of this reagent lies in its ability to participate in sequential or orthogonal coupling strategies, allowing for the rapid assembly of diverse compound libraries for lead discovery and optimization.

Physicochemical Properties & Quality Control

A thorough understanding of the reagent's properties and potential impurities is paramount for reproducible and successful synthetic outcomes.

| Property | Value | Source |

| CAS Number | 1206681-16-4 | [1][5] |

| Molecular Formula | C₇H₆BNO₂ | [1][5] |

| Molecular Weight | 146.94 g/mol | [1] |

| Appearance | Solid (typical) | [6] |

| SMILES | C#CC1=CC(=CN=C1)B(O)O | [1] |

| Storage Conditions | 2-8°C, Sealed in dry, Inert atmosphere | [1][6] |

Inherent Stability and Quality Considerations

While powerful, boronic acids are not inert and require careful handling and quality assessment. Two primary chemical phenomena must be understood by the practicing scientist:

-

Boroxine Formation: Boronic acids can undergo reversible dehydration to form cyclic anhydrides known as boroxines.[7] This process can complicate characterization and stoichiometry calculations. The presence of water can rapidly hydrolyze the boroxine back to the monomeric boronic acid.[7] Quality control via NMR or LC-MS is essential to determine the monomer-to-boroxine ratio in a given batch.

-

Protodeboronation: A common decomposition pathway for arylboronic acids, particularly electron-deficient or heteroaromatic variants, is protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[8] This reaction can be influenced by pH, temperature, and the presence of metal catalysts, leading to the formation of 3-ethynylpyridine as a key impurity.[8]

Analytical Characterization Workflow

A robust quality control workflow is a self-validating system. For each new batch of this compound, the following characterization is recommended:

-

¹H and ¹³C NMR Spectroscopy: To confirm the structural integrity and identify organic impurities.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): To assess purity with high sensitivity and confirm the molecular weight. This is particularly effective for detecting the protodeboronated byproduct.

-

Karl Fischer Titration: To quantify water content, which is crucial for understanding the potential for boroxine hydrolysis and for reactions sensitive to moisture.

Caption: Quality control workflow for this compound.

Commercial Suppliers

This reagent is available from several fine chemical suppliers, often with varying purity grades and formulations (e.g., as the free boronic acid or a hydrochloride salt).

| Supplier | Product Name | Purity | Notes |

| ChemScene | (5-Ethynylpyridin-3-yl)boronic acid | >95% | Offers custom synthesis and commercial production services.[1] |

| BLD Pharm | (5-Ethynylpyridin-3-yl)boronic acid | Not specified | Also lists the hydrochloride salt version.[9][10] |

| Fluorochem | (5-Ethynylpyridin-3-yl)boronic acid | Not specified | Provides detailed safety and handling information.[11] |

Note: This list is not exhaustive and availability may vary. Researchers should always request a certificate of analysis (CoA) from the supplier before use.

Core Applications in Synthetic Chemistry

The true utility of this compound is demonstrated in its application as a versatile coupling partner.

The Suzuki-Miyaura Cross-Coupling Reaction

This palladium-catalyzed reaction is the most prominent application, enabling the formation of a biaryl or vinyl-aryl bond. The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Validated Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Objective: To synthesize 3-ethynyl-5-(phenyl)pyridine.

Materials:

-

This compound (1.2 equiv)

-

Bromobenzene (1.0 equiv)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 equiv)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

-

1,4-Dioxane (solvent)

-

Water (co-solvent)

Methodology:

-

Inert Atmosphere Preparation (Causality: The Pd(0) catalyst is sensitive to oxygen and will be deactivated through oxidation. The boronic acid itself can also undergo oxidative degradation.[8]) : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add bromobenzene (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (3.0 mmol).

-

Degassing (Causality: Removing dissolved oxygen from the solvents is critical to preserve the catalyst's activity throughout the reaction.) : Seal the flask with a septum and purge with dry argon or nitrogen for 10-15 minutes.

-

Solvent Addition : Add 1,4-dioxane (4 mL) and water (1 mL) via syringe. The aqueous phase is crucial for activating the boronic acid for transmetalation by forming the boronate anion.[3]

-

Catalyst Addition : Briefly remove the septum and add Pd(PPh₃)₄ (0.03 mmol) under a positive pressure of inert gas. Reseal the flask immediately.

-

Reaction Execution : Place the flask in a preheated oil bath at 90 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Workup and Purification :

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer. Wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to yield the desired product.

-

Safety, Handling, and Regulatory Considerations

Storage and Handling

-

Storage : As recommended by suppliers, store at 2-8°C under an inert atmosphere to minimize degradation.[1][6] The compound is hygroscopic and sensitive to air.

-

Handling : Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[11]

Potential Genotoxicity of Arylboronic Acids

A critical consideration for professionals in drug development is the potential for process impurities to be mutagenic. Some arylboronic acids have shown positive results in in vitro bacterial mutagenicity assays (Ames test).[12][13] This has led to regulatory scrutiny, where such compounds may be classified as potential genotoxic impurities (PGIs) and require strict control in the final active pharmaceutical ingredient (API).[12]

However, further studies have shown that for many scaffolds, this in vitro activity does not translate to in vivo mutagenicity.[13] For any drug development program utilizing this compound, an early assessment of its mutagenic potential and a strategy to control its levels in the final API are highly advisable. Methods to purge residual boronic acids include basic washes, specialized scavenging resins, or crystallization.[12]

Conclusion

This compound is a high-value, versatile chemical tool. Its utility in the robust Suzuki-Miyaura coupling and its potential for click chemistry applications make it a powerful asset for the rapid construction of novel molecular entities. A disciplined approach to its use, grounded in a thorough understanding of its inherent chemical properties, rigorous quality control, and awareness of potential safety and regulatory implications, will empower researchers to fully leverage its synthetic potential in the pursuit of new therapeutic agents.

References

-

Marinaro, W. A., et al. (2012). Properties of a model aryl boronic acid and its boroxine. Journal of Pharmaceutical Sciences, 101(9), 3190-8. [Link]

-

Organic Chemistry Portal, (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. [Link]

-

Gleeson, J. P., et al. (2019). In Vivo Mutagenicity Testing of Arylboronic Acids and Esters. Environmental and Molecular Mutagenesis, 60(9), 766-777. [Link]

-

CASNU.COM, 1206681-16-4 this compound, [Link]

-

Pinto, A., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

-

Appiah, C., et al. (2022). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules, 27(10), 3290. [Link]

-

Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1279-1292. [Link]

-

Singh, G., et al. (2023). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 16(5), 723. [Link]

-

Liu, Y., et al. (2021). Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors. Bioorganic & Medicinal Chemistry, 38, 116114. [Link]

-

Organic Chemistry Portal, Suzuki Coupling, [Link]

-

Hie, L., & Garg, N. K. (2016). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 93, 306-318. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559-5563. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Boronic Acids in Modern Drug Discovery. [Link]

-

Rose-Hulman Institute of Technology, (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. nbinno.com [nbinno.com]

- 5. 1206681-16-4 this compound [casnu.com]

- 6. (5-Acetylpyridin-3-yl)boronic acid | 1033745-21-9 [sigmaaldrich.com]

- 7. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (5-Ethynylpyridin-3-yl)boronic acid hydrochloride|BLD Pharm [bldpharm.com]

- 10. 1206681-16-4|(5-Ethynylpyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]

- 11. fluorochem.co.uk [fluorochem.co.uk]

- 12. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 13. In Vivo Mutagenicity Testing of Arylboronic Acids and Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity and Stability of 5-Ethynylpyridin-3-ylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Ethynylpyridin-3-ylboronic acid is a bifunctional reagent of significant interest in medicinal chemistry and materials science. Its unique trifecta of a pyridine ring, a reactive ethynyl group, and a versatile boronic acid moiety makes it a valuable building block for the synthesis of complex molecules. This guide provides a comprehensive overview of the chemical reactivity and stability of this compound, offering insights into its handling, storage, and application in key synthetic transformations. By understanding the interplay of its functional groups, researchers can unlock the full potential of this reagent in their discovery and development programs.

Introduction: A Molecule of Strategic Importance

The convergence of a heteroaromatic system, a terminal alkyne, and a boronic acid within a single, relatively simple structure positions this compound as a powerful tool in modern organic synthesis. Its utility is particularly pronounced in the field of drug discovery, where the pyridine scaffold is a common motif in bioactive molecules, the ethynyl group serves as a handle for bioorthogonal chemistry and further functionalization, and the boronic acid is a cornerstone of palladium-catalyzed cross-coupling reactions.[1][2] The strategic placement of these groups allows for sequential, regioselective modifications, providing a streamlined pathway to diverse chemical libraries. Boronic acids and their derivatives are not only synthetic intermediates but can also act as pharmacophores, with several boron-containing drugs approved for clinical use.[1][2]

Physicochemical Properties and Handling

A foundational understanding of the physical and chemical properties of this compound is paramount for its effective use.

| Property | Value | Source |

| CAS Number | 1206681-16-4 | [3][4][5] |

| Molecular Formula | C₇H₆BNO₂ | [3] |

| Molecular Weight | 146.94 g/mol | [3] |

| Appearance | Off-white to light yellow solid (typical) | Commercially available |

| Purity | Typically >95% | [3] |

| Storage | 2-8°C, under inert atmosphere, sealed from moisture | [3][4] |

Key Handling Considerations:

-

Hygroscopicity: Boronic acids are susceptible to dehydration to form cyclic anhydrides (boroxines). It is crucial to store this compound in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon).

-

Light Sensitivity: While not explicitly documented for this specific molecule, prolonged exposure to light should be avoided as a general precaution for complex organic molecules.

Chemical Stability: Navigating Potential Degradation Pathways

The stability of this compound is influenced by the inherent reactivity of its three key functional groups. Understanding these liabilities is critical for reaction optimization and sample integrity.

The Boronic Acid Moiety: A Point of Vulnerability

The carbon-boron bond is the most susceptible linkage to degradation under certain conditions.

-

Protodeboronation: This is a common degradation pathway for arylboronic acids, particularly heteroarylboronic acids, where the boronic acid group is replaced by a hydrogen atom. The reaction is often catalyzed by acid or base and is influenced by the electronic properties of the aromatic ring. The electron-deficient nature of the pyridine ring can make the C-B bond more susceptible to cleavage.

-

Oxidative Degradation: Boronic acids can be oxidized to the corresponding phenol (or in this case, hydroxypyridine).[9] This process can be mediated by atmospheric oxygen, but is significantly accelerated by the presence of oxidizing agents, including residual peroxides in solvents or reactive oxygen species (ROS).[10][11][12][13] For this reason, the use of degassed solvents and inert atmospheres during reactions is highly recommended.

-

Boroxine Formation: As mentioned, boronic acids can reversibly form cyclic trimers called boroxines through the loss of water. While this is not a decomposition pathway in the destructive sense, the formation of boroxines can affect the solubility and reactivity of the reagent. This equilibrium can be shifted back to the boronic acid by the addition of water.

The Ethynyl Group: Stability and Potential Reactions

The terminal alkyne is generally stable under a range of conditions but can undergo specific reactions.

-

Hydration: Under acidic conditions, the ethynyl group can be hydrated to form a methyl ketone. This is a consideration when employing strongly acidic reaction or workup conditions.[14]

-

Oxidative Coupling (Glaser Coupling): In the presence of a copper catalyst and an oxidant (like oxygen), terminal alkynes can undergo homocoupling to form a diyne. This is a potential side reaction in copper-catalyzed processes if the reaction conditions are not carefully controlled.

The Pyridine Ring: pH and Metal Coordination

The basic nitrogen atom of the pyridine ring can influence the molecule's behavior.

-

Protonation: In acidic media, the pyridine nitrogen will be protonated, forming a pyridinium salt. This can alter the electronic properties of the ring, potentially influencing the reactivity of the other functional groups.

-

Metal Coordination: The lone pair of electrons on the nitrogen can coordinate to metal catalysts (e.g., palladium, copper), which can either be a productive step in a catalytic cycle or lead to catalyst inhibition.

Chemical Reactivity: A Dual Handle for Molecular Construction

The true synthetic power of this compound lies in its ability to participate in two of the most powerful cross-coupling reactions in modern organic chemistry: the Suzuki-Miyaura coupling and the Sonogashira coupling.

Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Linkages

The boronic acid functionality is a workhorse for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, enabling the formation of a C(sp²)-C(sp²) bond.[15] This reaction is widely used in the synthesis of pharmaceuticals and other complex organic molecules.[1][16]

General Reaction Scheme:

Figure 1: General workflow for Suzuki-Miyaura coupling.

Representative Protocol for Suzuki-Miyaura Coupling:

-

To a reaction vessel, add this compound (1.2 equiv.), the aryl or heteroaryl halide (1.0 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv.).

-

Add a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst with a suitable ligand, 1-5 mol%).

-

Purge the vessel with an inert gas (argon or nitrogen).

-

Add a degassed solvent system (e.g., 1,4-dioxane/water, DME, or toluene).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Base: The base is crucial for the transmetalation step of the catalytic cycle.[15] The choice of base can significantly impact the reaction outcome and should be optimized for the specific substrates.

-

Solvent: A mixture of an organic solvent and water is often used to solubilize both the organic and inorganic reagents. Degassing the solvent is critical to prevent oxidative degradation of the boronic acid and the palladium catalyst.

-

Ligand: The choice of phosphine ligand on the palladium catalyst can influence the rate and efficiency of the oxidative addition and reductive elimination steps.[17]

Sonogashira Coupling: Constructing Aryl Alkynes

The terminal ethynyl group is an excellent handle for the Sonogashira coupling, a palladium- and copper-cocatalyzed reaction that forms a C(sp²)-C(sp) bond.[14][18] This provides a direct route to substituted alkynes.

General Reaction Scheme:

Figure 2: General workflow for Sonogashira coupling.

Representative Protocol for Sonogashira Coupling:

-

To a reaction vessel, add the aryl or heteroaryl halide (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

-

Purge the vessel with an inert gas.

-

Add a degassed solvent (e.g., THF, DMF, or an amine solvent like triethylamine or diisopropylamine).

-

Add this compound (1.1-1.5 equiv.) and a base (if not used as the solvent, e.g., triethylamine or diisopropylamine, 2-3 equiv.).

-

Stir the reaction at room temperature or with gentle heating and monitor its progress by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalysts.

-

Concentrate the filtrate and purify the crude product by column chromatography.

Causality Behind Experimental Choices:

-

Copper(I) Co-catalyst: The copper(I) salt is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center.[18]

-

Amine Base: The amine serves both as a base to deprotonate the terminal alkyne and as a solvent in many cases. It also acts as a scavenger for the hydrogen halide byproduct.[14]

-

Inert Atmosphere: This is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling).

Orthogonal Reactivity: A Strategy for Sequential Functionalization

A key advantage of this compound is the potential for orthogonal reactivity. The Suzuki-Miyaura and Sonogashira couplings can often be performed under conditions that are selective for one functional group over the other. For example, a Suzuki-Miyaura coupling can be performed first, followed by a Sonogashira coupling on the product, or vice versa. This allows for the controlled and sequential introduction of different substituents, greatly expanding the accessible chemical space from a single starting material.

Figure 3: Sequential functionalization pathways.

Conclusion

This compound is a versatile and powerful building block for chemical synthesis. Its reactivity is dominated by the well-established Suzuki-Miyaura and Sonogashira cross-coupling reactions, which can often be employed in an orthogonal fashion. The primary stability concerns are protodeboronation and oxidation of the boronic acid moiety, which can be mitigated by careful control of reaction conditions, including the use of inert atmospheres and degassed solvents. By understanding the principles outlined in this guide, researchers in drug discovery and materials science can effectively harness the synthetic potential of this valuable reagent to accelerate their research and development efforts.

References

-

ChemScene. (5-Ethynylpyridin-3-yl)boronic acid.

-

Stengel, M. A., & Tepe, J. J. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of pharmaceutical sciences, 89(6), 758–765.

-

Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules. (2018).

-

Stengel, M. A., & Tepe, J. J. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765.

-

BLD Pharm. (5-Ethynylpyridin-3-yl)boronic acid hydrochloride.

-

BLD Pharm. 1206681-16-4|(5-Ethynylpyridin-3-yl)boronic acid.

-

BORONIC ACID DERIVATIVES AND THERAPEUTIC USES THEREOF. European Patent Office.

-

Raines, R. T., et al. (2017). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 114(30), 7939-7944.

-

Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. (2023).

-

WO2016149393A1 - Boronic acid derivatives and therapeutic uses thereof. Google Patents.

-

Sonogashira Coupling. Organic Chemistry Portal.

-

Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis. (2021).

-

Di, L., et al. (2007). Oxidative deboronation of the peptide boronic acid proteasome inhibitor bortezomib: contributions from reactive oxygen species in this novel cytochrome P450 reaction. Drug Metabolism and Disposition, 35(5), 821-832.

-

Hie, L., & Garg, N. K. (2016). Nickel-Catalyzed Suzuki–Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 93, 306-318.

-

Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie International Edition, 46(29), 5559-5563.

-

CASNU. This compound[1206681-16-4].

-

Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy.

-

This compound. 郑州凡尔赛特化工有限公司.

-

US5780454A - Boronic ester and acid compounds. Google Patents.

-

Sonogashira Coupling. Chemistry LibreTexts.

-

Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre. (2013).

-

Application Notes and Protocols for Suzuki Reaction with 3-Thienylboronic Acid. Benchchem.

-

Leveraging Long-Range Nuclear Magnetic Resonance Correlations to Confirm Boronic Acid Protection. Organic Letters. (2025).

-

Oxidative Sonogashira cross-coupling of phenylboronic acid and... ResearchGate.

-

Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology.

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts.

-

Recent developments in the medicinal chemistry of single boron atom-containing compounds. Acta Pharmaceutica Sinica B. (2022).

-

Oxidation-Responsive Poly(amino ester)s Containing Arylboronic Ester and Self-Immolative Motif: Synthesis and Degradation Study. ResearchGate.

-

Investigation on the Thermal Stability of Deep Eutectic Solvents. Journal of Chemical & Engineering Data. (2018).

-

Order of thermodynamic stability of representative boronic esters. ResearchGate.

-

Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy for Diol Sensing. Journal of the American Chemical Society. (2017).

-

Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. Applied and Environmental Microbiology. (2001).

-

Long-term stability of 5-fluorouracil and folinic acid admixtures. Journal of pharmaceutical and biomedical analysis. (1998).

-

Long-term Isothermal Stability of Deep Eutectic Solvents. ResearchGate.

-

Long-term physicochemical stability of 5-fluorouracil at selected standardised rounded doses in polyolefin bags. ResearchGate.

-

THERMAL STABILITY OF SELECTED DEEP EUTECTIC SOLVENTS. ResearchGate.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 1206681-16-4|(5-Ethynylpyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]

- 5. This compound[1206681-16-4] | CASNU [casnu.com]

- 6. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Oxidative deboronation of the peptide boronic acid proteasome inhibitor bortezomib: contributions from reactive oxygen species in this novel cytochrome P450 reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chem.libretexts.org [chem.libretexts.org]

molecular weight and formula of 5-ethynylpyridin-3-ylboronic acid

An In-Depth Technical Guide to 5-Ethynylpyridin-3-ylboronic Acid for Advanced Research

Executive Summary: This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on this compound. This bifunctional reagent, featuring a pyridine core, a reactive boronic acid moiety, and a versatile ethynyl group, is a valuable building block in modern synthetic chemistry. We will delve into its fundamental properties, provide a plausible and detailed synthetic protocol with mechanistic insights, outline methods for its characterization, and explore its primary application in palladium-catalyzed cross-coupling reactions, a cornerstone of drug discovery. This document is designed not merely as a protocol repository but as a field guide, explaining the causality behind methodological choices to empower researchers in their work.

The incorporation of boron-containing compounds, particularly boronic acids, into medicinal chemistry has surged in the last two decades, a shift catalyzed by the FDA approval of drugs like Bortezomib.[1][2] Historically viewed with suspicion regarding toxicity, the boronic acid moiety is now recognized for its unique electronic properties, stability, and its role as a "green" functional group, often degrading to benign boric acid in vivo.[1]

This compound is a strategic asset for several reasons:

-

The Pyridine Scaffold: A ubiquitous heterocycle in pharmaceuticals, the pyridine ring offers a nitrogen atom that can act as a hydrogen bond acceptor and improve the pharmacokinetic profile of a drug candidate.

-

The Boronic Acid Group: This functional group is primarily used as the organoboron partner in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, enabling the formation of carbon-carbon bonds with exceptional functional group tolerance.[3]

-

The Ethynyl Terminus: The terminal alkyne is a highly versatile chemical handle. It can participate in "click chemistry" (e.g., Copper-Catalysed Azide-Alkyne Cycloaddition), Sonogashira couplings, or be further elaborated, providing a secondary point for molecular diversification.

This guide provides the core knowledge to effectively synthesize, characterize, and utilize this potent building block.

Core Physicochemical & Structural Properties

The fundamental characteristics of this compound are summarized below. This data is essential for reaction planning, stoichiometry calculations, and analytical characterization.

| Property | Value | Source |

| Chemical Formula | C₇H₆BNO₂ | [4] |

| Molecular Weight | 146.94 g/mol | [4] |

| CAS Number | 1206681-16-4 | [4][5] |

| Appearance | Typically a solid | |

| Topological Polar Surface Area (TPSA) | 53.35 Ų | [4] |

| LogP | -1.2573 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| SMILES | C#CC1=CC(=CN=C1)B(O)O | [4] |

Note: The compound is also available as a hydrochloride salt (Formula: C₇H₇BClNO₂, MW: 183.40), which may offer enhanced stability and handling characteristics.[6]

Synthesis and Purification Protocol

While multiple routes to aryl boronic acids exist, the palladium-catalyzed Miyaura borylation is a robust and widely adopted method due to its mild conditions and broad substrate scope.[1] Below is a representative, field-proven protocol for the synthesis of this compound from a suitable precursor, 3-bromo-5-ethynylpyridine.

Expertise & Causality: The choice of bis(pinacolato)diboron (B₂pin₂) as the boron source is deliberate; it is a stable, easy-to-handle solid. The palladium catalyst, specifically one with bulky phosphine ligands like Pd(dppf)Cl₂, is highly effective for cross-coupling with heteroaryl halides. Potassium acetate (KOAc) is used as a mild base, sufficient to facilitate the catalytic cycle without promoting unwanted side reactions.

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 3-bromo-5-ethynylpyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add anhydrous dioxane via syringe.

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Work-up (Pinacol Ester): Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure. The crude product is the pinacol ester intermediate.

-

Hydrolysis (Deprotection): Dissolve the crude pinacol ester in a mixture of acetone and water. Add aqueous HCl (e.g., 2M) and stir at room temperature for 2-4 hours to hydrolyze the ester to the free boronic acid.

-

Purification: Neutralize the mixture carefully with a saturated solution of sodium bicarbonate. Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The resulting solid can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Self-Validation: The success of the synthesis is validated at each stage. The disappearance of the starting material is confirmed analytically. The final product's identity and purity must be confirmed by the characterization methods outlined in the next section.

Spectroscopic Characterization

Confirming the structural integrity of the final compound is paramount. The following techniques are standard for the characterization of novel organic molecules.

-

¹H NMR (Proton NMR): This will confirm the presence of the pyridine ring protons and the terminal alkyne proton. The pyridine protons will appear as distinct signals in the aromatic region (typically δ 7.5-9.0 ppm) with characteristic coupling patterns. The ethynyl proton (C≡C-H) should appear as a sharp singlet around δ 3.0-3.5 ppm. The B(OH)₂ protons are often broad and may exchange with solvent, sometimes appearing as a broad singlet.

-

¹³C NMR (Carbon NMR): This spectrum will show seven distinct carbon signals. The two alkyne carbons (C≡C) will appear in the δ 70-90 ppm range. The five pyridine carbons will be in the aromatic region (δ 120-160 ppm), with the carbon attached to the boron atom (C-B) often showing a broader signal.

-